molecular formula C20H20FN3O B12213214 5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol

5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol

Cat. No.: B12213214
M. Wt: 337.4 g/mol
InChI Key: QBRQYCKIDVGVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a fluorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-(2-fluorophenyl)piperazine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline and piperazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol distinguishes it from other similar compounds. This fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for various applications .

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol

InChI

InChI=1S/C20H20FN3O/c21-17-5-1-2-6-18(17)24-12-10-23(11-13-24)14-15-7-8-19(25)20-16(15)4-3-9-22-20/h1-9,25H,10-14H2

InChI Key

QBRQYCKIDVGVFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4F

Origin of Product

United States

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